7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid
Description
7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule is distinguished by a carboxylic acid group at position 5 and a ketone (oxo) group at position 7 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVRIUKTJNJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Thieno-Fused Pyridines
(a) 7-Ethyl-4,7-Dihydro-4-Oxo-2-(4-Pyridinyl)Thieno[2,3-b]Pyridine-5-Carboxylic Acid
- Structure: Similar thieno-pyridine backbone but fused at the [2,3-b] position (vs. [2,3-c] in the target compound). Features ethyl and 4-pyridinyl substituents.
- Synthesized via condensation reactions with 72% yield .
(b) 6-[(tert-Butoxy)Carbonyl]-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-5-Carboxylic Acid
- Structure : Shares the [2,3-c] fusion but includes a tert-butoxycarbonyl (Boc) protecting group instead of the oxo group.
- Properties : The Boc group improves stability during synthetic modifications but reduces aqueous solubility. Molecular weight: 326.4 g/mol (vs. 225.2 g/mol for the target compound) .
- Applications : Intermediate in peptide coupling or prodrug design .
(c) Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structure: Amino and Boc groups at positions 2 and 6, respectively.
- Properties: The amino group increases nucleophilic reactivity, enabling cross-coupling reactions. CAS: 193537-14-3 .
Core Heterocycle Modifications
(a) Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid Derivatives
- Structure : Replaces thiophene with pyrrole, creating a pyrrolo[2,3-c]pyridine system.
- Properties : Chloro (10b) and methoxy (10c) substituents at position 5 alter electronic density. Yields: 71–95% via cyclization reactions .
- Applications : Antiviral and anticancer activity reported for chloro derivatives .
(b) Tetrahydroindolo[2,3-c]Quinolinones
Functional Group and Positional Isomerism
(a) Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate
- Structure: Pyrazolo-pyridine core with phenyl and quinolinyl groups.
- Properties : Melting point: 248–251°C; high crystallinity due to planar aromatic substituents .
- Synthesis : 84% yield via acid-catalyzed cyclization .
(b) Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Data Tables
Table 1: Key Properties of Selected Analogues
Research Findings and Trends
- Synthetic Accessibility: Thieno-pyridines with ester groups (e.g., ethyl carboxylates) generally achieve higher yields (70–85%) than carboxylic acids due to better solubility .
- Biological Activity: Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity, as seen in thieno[2,3-b]pyridine derivatives .
- Structural Rigidity: [2,3-c] fusion in thieno-pyridines creates a bent geometry, influencing binding to biological targets like kinases .
Biological Activity
7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid (CAS No. 1360929-98-1) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural properties make it a candidate for various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
- Chemical Formula : C8H5NO3S
- Molecular Weight : 195.2 g/mol
- IUPAC Name : 7-oxo-6H-thieno[2,3-c]pyridine-5-carboxylic acid
- Appearance : Powder
| Property | Value |
|---|---|
| Chemical Formula | C8H5NO3S |
| Molecular Weight | 195.2 g/mol |
| PubChem CID | 121553900 |
| InChI Key | RBKKJRSZEGHNKP-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit antibacterial properties. A study focusing on various pyridobenzothiazine acid derivatives demonstrated that certain structural analogs possess potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The structure-activity relationship (SAR) highlighted that modifications in the thieno[2,3-c]pyridine core could enhance antibacterial efficacy .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through in vitro assays. Compounds related to this structure have shown significant free radical scavenging abilities. For instance, a study reported that certain derivatives demonstrated high antioxidant activity when compared to standard antioxidants like Trolox .
Anticancer Activity
Several studies have explored the anticancer properties of thieno[2,3-c]pyridine derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, one study reported IC50 values indicating effective inhibition of tumor growth in human colorectal carcinoma xenografts . The mechanism appears to involve the inhibition of specific kinases implicated in tumor progression.
Case Studies
- Antibacterial Evaluation : A series of pyridobenzothiazine derivatives were synthesized and evaluated for their antibacterial activity. The study found that compounds with structural similarities to 7-oxo-6H,7H-thieno[2,3-c]pyridine exhibited significant antibacterial effects against common pathogens .
- Antioxidant Studies : In vitro assays measuring the ability to scavenge free radicals showed that derivatives of 7-oxo-6H,7H-thieno[2,3-c]pyridine had antioxidant activities comparable to well-known antioxidants .
- Anticancer Efficacy : A compound derived from the thieno[2,3-c]pyridine scaffold was tested in vivo and demonstrated a reduction in tumor size in animal models. The study emphasized the importance of structural modifications for enhancing bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves oxidation of substituted thienopyridine precursors using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) in aqueous acidic conditions . Intermediate purification often employs recrystallization from ethanol or ethyl acetate, with structural confirmation via elemental analysis (C, H, N percentages) and NMR spectroscopy. For example, proton environments such as pyridine rings and carboxylic acid groups are confirmed by characteristic NMR shifts (e.g., COOH protons at ~9.8 ppm in CDC13) .
Q. How is the molecular structure of this compound validated in experimental settings?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related thienopyridine derivatives, SC-XRD reveals puckered heterocyclic rings (e.g., boat conformations) and dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine-benzene systems). Hydrogen bonding patterns (C–H···O) are also mapped to explain crystallographic packing . NMR and IR spectroscopy complement this by verifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or elemental analysis (e.g., observed vs. calculated C% deviations) may arise from incomplete purification or solvent residues. Solutions include:
- Recrystallization optimization : Use mixed solvents (e.g., ethyl acetate:ethanol 3:2) to improve crystal purity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for ambiguous intermediates, as demonstrated for ethyl thieno[2,3-b]pyridine carboxylates .
- 2D NMR techniques : COSY and HMQC experiments resolve overlapping proton signals in complex heterocycles .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Electrophilic substitution : The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. For example, bromination at the 6-position of similar scaffolds is achieved using N-bromosuccinimide (NBS) in DMF .
- Nucleophilic acyl substitution : The carboxylic acid group can be activated via esterification (e.g., ethyl ester formation using ethanol/H₂SO₄) to enhance reactivity with amines or alcohols .
- Kinetic monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize conditions (e.g., reflux time, solvent polarity) .
Q. How can computational modeling predict the compound’s pharmacokinetic or cytotoxic properties?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes in multidrug-resistant cancer cells) .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .
- DFT calculations : Density functional theory models optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during high-temperature steps (e.g., refluxing with acetic anhydride) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Data Reproducibility and Optimization
Q. How can researchers optimize yields in large-scale syntheses of this compound?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in thienopyridine reduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
- Scale-up adjustments : Increase stirring efficiency and control exothermic reactions via dropwise reagent addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
